molecular formula C8H6ClN3O3 B12619864 6-Chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine

6-Chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine

Cat. No.: B12619864
M. Wt: 227.60 g/mol
InChI Key: IYUQNFWAQQXFNT-UHFFFAOYSA-N
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Description

6-Chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine is a heterocyclic compound with a pyridine ring substituted with chloro, cyano, methoxy, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the nitration of a suitable pyridine precursor followed by chlorination, cyanation, and methoxylation under controlled conditions. The reaction conditions often involve the use of strong acids, bases, and specific catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Amine derivatives: Formed by the reduction of the cyano group.

    Substituted pyridines: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

6-Chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methoxy-3-nitropyridine: Similar structure but lacks the cyano and methyl groups.

    6-Chloro-2-methyl-3-nitropyridine: Similar structure but lacks the cyano and methoxy groups.

    4-Methyl-3-nitropyridine: Lacks the chloro, cyano, and methoxy groups.

Uniqueness

6-Chloro-5-cyano-4-methoxy-2-methyl-3-nitropyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the cyano group, in particular, adds to its versatility in synthetic applications and potential pharmacological properties.

Properties

Molecular Formula

C8H6ClN3O3

Molecular Weight

227.60 g/mol

IUPAC Name

2-chloro-4-methoxy-6-methyl-5-nitropyridine-3-carbonitrile

InChI

InChI=1S/C8H6ClN3O3/c1-4-6(12(13)14)7(15-2)5(3-10)8(9)11-4/h1-2H3

InChI Key

IYUQNFWAQQXFNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)C#N)OC)[N+](=O)[O-]

Origin of Product

United States

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